molecular formula C12H16O4 B3055222 5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid CAS No. 6342-85-4

5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid

Cat. No.: B3055222
CAS No.: 6342-85-4
M. Wt: 224.25 g/mol
InChI Key: JQQIWBPHESZYNN-UHFFFAOYSA-N
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Description

5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid is a chemical compound with the molecular formula C12H16O4. It is a derivative of phenolic acids and is characterized by the presence of a hydroxy group and a methoxy group attached to a phenyl ring, which is further connected to a pentanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3-methoxybenzaldehyde.

    Grignard Reaction: The aldehyde group of 4-hydroxy-3-methoxybenzaldehyde is reacted with a Grignard reagent, such as pentylmagnesium bromide, to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to form the corresponding carboxylic acid, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be employed.

Major Products Formed

Scientific Research Applications

5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-methoxyphenylacetic acid
  • 4-Hydroxy-3-methoxyphenylpropanoic acid
  • 4-Hydroxy-3-methoxyphenylbutanoic acid

Comparison

5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid is unique due to its pentanoic acid chain, which imparts distinct chemical and biological properties compared to its shorter-chain analogs.

Properties

IUPAC Name

5-(4-hydroxy-3-methoxyphenyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-16-11-8-9(6-7-10(11)13)4-2-3-5-12(14)15/h6-8,13H,2-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQIWBPHESZYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286608
Record name 5-(4-hydroxy-3-methoxyphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6342-85-4
Record name NSC46655
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46655
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(4-hydroxy-3-methoxyphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The raw product obtained in Example 21 was dissolved in 500 ml of N,N-dimethylformamide and 22 g of 10% palladium on charcoal catalyst was added. The mixture was hydrogenated at 60° C. and normal pressure until the theoretical amount (3 mole) of hydrogen was consumed. After filtering the solvent was evaporated in vacuo to a great extent and the residue was dissolved in 1 l of dichloromethane and washed with 2 l of water. The product was extracted with 1.5 l of saturated NaHCO3 -solution. After acidification of the aqueous phase with hydrochloric acid the product was extracted with 1 l of dichloromethane. The solvent was distilled off in vacuo and the semisolid residue (180 g) was used to the next step.
Quantity
0 (± 1) mol
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Reaction Step One
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500 mL
Type
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3 mol
Type
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Quantity
22 g
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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